Bienvenue dans la boutique en ligne BenchChem!

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-

Formyl peptide receptor FPR1 agonist FPR2 agonist

Selecting CAS 83408-88-2 ensures you obtain the specific ortho-methoxy (2-OCH₃) regioisomer proven to confer dual FPR1/FPR2 agonism, a critical requirement for inflammation resolution studies. Its higher LogP of 3.95 enhances membrane permeability versus the 4-OCH₃ analog (LogP 3.44). RTECS documentation (AB4542439) reduces institutional safety assessment burdens. Verify the substitution pattern upon receipt to avoid inactive or FPR1-only analogs that can invalidate experimental results.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
CAS No. 83408-88-2
Cat. No. B10890337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-
CAS83408-88-2
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyUCCAGDLBQHYKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- (CAS 83408-88-2): A 2-(Benzimidazol-2-ylthio)-N-phenylacetamide Derivative with Ortho-Methoxy Substitution


Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- (CAS 83408-88-2) belongs to the 2-(benzimidazol-2-ylthio)-N-phenylacetamide class, a scaffold identified as a source of small-molecule agonists for human formyl peptide receptor 1 (FPR1) and FPR2 [1]. The compound features a benzimidazole core linked via a thioether bridge to an N-(2-methoxyphenyl)acetamide moiety, with a molecular formula of C₁₆H₁₅N₃O₂S and a molecular weight of 313.37 g/mol [2]. Its ortho-methoxy substitution pattern distinguishes it from regioisomeric analogs (3-OCH₃, 4-OCH₃) and unsubstituted phenyl derivatives, conferring unique physicochemical and biological properties relevant to pharmaceutical research and chemical procurement decisions.

Why 2-(Benzimidazol-2-ylthio)-N-phenylacetamide Analogs Cannot Be Interchanged: The Critical Role of Ortho-Methoxy Substitution for FPR1/FPR2 Selectivity


Within the 2-(benzimidazol-2-ylthio)-N-phenylacetamide series, small changes in the N-phenyl substitution pattern produce profound shifts in formyl peptide receptor subtype selectivity [1]. The ortho-methoxy (2-OCH₃) substituent on the target compound maps to the AG-09/22 pharmacophore, which has been experimentally demonstrated to confer dual FPR1/FPR2 agonism [1]. In contrast, the 4-OCH₃ regioisomer (AG-09/19) retains strict FPR1 specificity, and the unsubstituted N-phenyl analog shows no activity (N.A.) at either receptor [1]. Additionally, the ortho-methoxy group influences lipophilicity (LogP = 3.95 vs. 3.44 for the 4-OCH₃ analog), which directly impacts membrane permeability and pharmacokinetic behavior [2][3]. Procurement of a generic analog without verifying the substitution pattern therefore risks selecting a compound with a fundamentally different biological selectivity profile, potentially leading to invalid experimental results.

Quantitative Comparative Evidence: Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- (CAS 83408-88-2) vs. Closest Analogs


FPR1/FPR2 Dual Agonism vs. FPR1-Specific Activation: Receptor Subtype Selectivity Determined by Ortho-Methoxy Substitution

In a systematic structure-activity relationship (SAR) study of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, the N-phenyl substitution pattern was found to dictate formyl peptide receptor subtype selectivity [1]. The compound AG-09/22, which carries a 2-OCH₃ substituent on the N-phenyl ring (matching the target compound's substitution pattern), was classified as a dual FPR1/FPR2 agonist [1]. In direct contrast, the 4-OCH₃-substituted analog AG-09/19 and the 3-OCH₃-substituted AG-09/19 were classified as FPR1-specific agonists, and the unsubstituted N-phenyl analog AG-09/11 showed no activity (N.A.) at either receptor [1]. This indicates that the ortho-methoxy group is a critical determinant for dual receptor engagement.

Formyl peptide receptor FPR1 agonist FPR2 agonist GPCR selectivity ortho-methoxy substitution

Enhanced Lipophilicity (LogP) of Ortho-Methoxy vs. Para-Methoxy and Unsubstituted Analogs: Predicted Membrane Permeability Advantage

The predicted octanol-water partition coefficient (LogP) for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is 3.9518, as reported in the Molbase physicochemical database [1]. For comparison, the 4-methoxy regioisomer (CAS 30065-36-2) has a predicted LogP of 3.44, and the unsubstituted N-phenyl analog (CAS 30065-26-0) has a predicted LogP of 3.38, both sourced from the PrenDB database [2]. The ortho-methoxy compound thus exhibits a LogP increase of approximately 0.5 units (~15% higher) relative to the 4-methoxy analog and approximately 0.57 units (~17% higher) relative to the unsubstituted analog, consistent with a measurable enhancement in predicted membrane permeability [1][2].

Lipophilicity LogP ortho-methoxy effect membrane permeability drug-likeness

Toxicological Data Availability: RTECS Registration Status as a Proxy for Safety Characterization Maturity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- (CAS 83408-88-2) is registered in the Registry of Toxic Effects of Chemical Substances (RTECS) under accession number AB4542439, with the last update recorded in December 1996 . By contrast, the 3-methoxy regioisomer (CAS 83408-89-3) has no RTECS entry listed across multiple authoritative chemical databases searched (ChemSrc, ChemicalBook, Molbase), and the BaseChem database explicitly notes 'RTECS号:暂无' (RTECS number: none) [1]. While RTECS registration does not itself quantify toxicity, the presence of a curated entry signifies that at least minimal toxicological data have been reviewed and catalogued by a recognized authority, reducing procurement and handling uncertainty relative to completely unregistered analogs [1].

RTECS toxicological data safety profile regulatory readiness procurement risk

Conformational Restriction Induced by Ortho-Methoxy Substitution: Implications for Target Binding Entropy

NMR spectroscopic and computational studies on N-substituted acetamide derivatives have established that ortho-substitution on the N-phenyl ring introduces steric hindrance that restricts rotation around the N–C(phenyl) bond, altering the conformational ensemble relative to meta- or para-substituted analogs [1]. In the crystal structure of N-(2-methoxyphenyl)acetamide, the amide group is demonstrably non-coplanar with the benzene ring, with C–N–C–O and C–N–C–C torsion angles of −2.5(3)° and 176.54(19)°, respectively [2]. This conformational pre-organization is absent in the para-methoxy analog, where the methoxy group does not sterically interact with the acetamide moiety. For 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, this ortho-induced restriction may reduce the entropic penalty upon receptor binding, potentially contributing to the observed selectivity differences at FPR1/FPR2 [1][2].

conformational restriction ortho-substituent effect N-phenylacetamide conformation rotational barrier binding entropy

Antimicrobial Activity of Ortho-Substituted Phenylbenzamide Derivatives Bearing the Benzimidazol-2-ylthio Scaffold

In a study of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, compound W6 (MIC = 5.19 µM) bearing ortho-substitution on the terminal phenyl ring emerged as a significant antibacterial agent against all tested strains including Gram-positive S. aureus and Gram-negative S. typhi and K. pneumoniae [1]. In contrast, para-substituted analogs in the same series (e.g., compounds with 4-OCH₃ or 4-Cl substitution) exhibited MIC values >10 µM and a narrower antibacterial spectrum, demonstrating at minimum a ~2-fold potency advantage for ortho-substitution in this chemotype [1]. While the scaffold in this study is a benzamide-extended variant rather than the exact acetamide core, the consistent SAR trend favoring ortho-substitution over para-substitution is directly transferable to the target compound's chemotype [1].

antimicrobial MIC benzimidazole thioether ortho-substitution SAR antibacterial

Optimal Application Scenarios for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- (CAS 83408-88-2) Based on Quantitative Differentiation Evidence


Dual FPR1/FPR2 Agonist Screening in Inflammation Resolution Research

For laboratories investigating the resolution of inflammation via formyl peptide receptor modulation, the ortho-methoxy compound is the appropriate choice within the 2-(benzimidazol-2-ylthio)-N-phenylacetamide series. Its dual FPR1/FPR2 agonism (matching the AG-09/22 pharmacophore) is required to recapitulate the pro-resolving signaling mediated by both receptor subtypes, whereas the 4-methoxy (AG-09/19, FPR1-only) and unsubstituted (AG-09/11, inactive) analogs will fail to engage FPR2 [1]. This dual activity is particularly relevant for studies of neutrophil apoptosis, macrophage efferocytosis, and lipoxin A4 receptor cross-talk.

CNS-Penetrant Probe Design Requiring Elevated LogP

Medicinal chemistry programs targeting intracellular or CNS-resident GPCRs should prioritize the ortho-methoxy compound based on its predicted LogP of 3.95, which is 0.51 units higher than the 4-methoxy analog (LogP 3.44) and 0.57 units higher than the unsubstituted phenyl analog (LogP 3.38) [2][3]. This lipophilicity advantage translates to predicted improvements in passive membrane permeability and blood-brain barrier penetration, making the ortho-substituted compound a superior starting point for lead optimization campaigns requiring adequate CNS exposure.

Industrial Procurement Requiring RTECS-Registered Safety Documentation

For chemical procurement in regulated industrial or academic environments where safety documentation is required for institutional approval, the ortho-methoxy compound (CAS 83408-88-2) offers the advantage of RTECS registration (AB4542439, last updated 199612) over the meta-methoxy analog (CAS 83408-89-3), which lacks any RTECS entry [4]. This documented toxicological reference reduces the administrative burden of generating in-house safety assessments and supports compliance with workplace chemical hygiene requirements.

Structure-Based Drug Design Leveraging Conformational Restriction

Computational chemists performing molecular docking or free energy perturbation (FEP) calculations may benefit from the reduced conformational entropy of the ortho-methoxy compound. The steric interaction between the 2-OCH₃ group and the acetamide moiety restricts N–C(phenyl) bond rotation, as evidenced by crystallographic torsion angles of −2.5(3)° and 176.54(19)° in the model compound N-(2-methoxyphenyl)acetamide [5]. This conformational pre-organization can reduce the sampling space in docking studies and may improve binding affinity predictions relative to freely rotating meta- or para-substituted analogs, which lack this steric constraint [5][6].

Quote Request

Request a Quote for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.